molecular formula C8H11NS B107493 2-(Ethylthio)-4-methylpyridine, AldrichCPR CAS No. 19006-78-1

2-(Ethylthio)-4-methylpyridine, AldrichCPR

Cat. No.: B107493
CAS No.: 19006-78-1
M. Wt: 153.25 g/mol
InChI Key: TYZLDJKRYXLTSQ-UHFFFAOYSA-N
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Description

2-(Ethylthio)-4-methylpyridine, AldrichCPR is an organic compound that belongs to the class of heterocyclic aromatic compounds It is a derivative of 4-picoline, where the hydrogen atom at the second position is replaced by an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-4-methylpyridine, AldrichCPR can be achieved through several methods. One common approach involves the reaction of 4-picoline with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-4-methylpyridine, AldrichCPR undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylthio)-4-methylpyridine, AldrichCPR has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-4-methylpyridine, AldrichCPR involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Picoline: The parent compound without the ethylthio group.

    2-Picoline: A positional isomer with the methyl group at the second position.

    3-Picoline: Another positional isomer with the methyl group at the third position.

Uniqueness

2-(Ethylthio)-4-methylpyridine, AldrichCPR is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other picoline derivatives may not be suitable.

Properties

CAS No.

19006-78-1

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-ethylsulfanyl-4-methylpyridine

InChI

InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3

InChI Key

TYZLDJKRYXLTSQ-UHFFFAOYSA-N

SMILES

CCSC1=NC=CC(=C1)C

Canonical SMILES

CCSC1=NC=CC(=C1)C

Origin of Product

United States

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